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Compound of Interest

Compound Name: Lanthionine ketimine

Cat. No.: B1215708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of Lanthionine
Ketimine Ester (LKE) alongside other therapeutic alternatives for major neurodegenerative

diseases. The information is intended to assist researchers and drug development

professionals in evaluating the potential of LKE.

Executive Summary
Lanthionine Ketimine Ester (LKE) is an experimental, orally bioavailable, and brain-

penetrating small molecule that has demonstrated therapeutic potential across a range of

neurodegenerative disease models, including Alzheimer's Disease (AD), Multiple Sclerosis

(MS), and Amyotrophic Lateral Sclerosis (ALS).[1][2] Its multifaceted mechanism of action,

primarily involving the modulation of Collapsin Response Mediator Protein 2 (CRMP2) and the

SIRT1/PARP1 pathway, offers a novel approach to tackling neurodegeneration. This guide

compares the available preclinical and clinical data on the therapeutic window and efficacy of

LKE with established and experimental treatments for these conditions.

Comparative Analysis of Therapeutic Windows
The therapeutic window, a ratio of the toxic dose to the effective dose, is a critical indicator of a

drug's safety and clinical viability. While precise, directly comparable preclinical data (LD50 and

ED50) for all compounds is not uniformly available in published literature, this section

aggregates the available information to provide a comparative overview.
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Compound Indication
Preclinical Toxicity
(LD50)

Effective Dose
(Preclinical/Clinical
)

LKE Alzheimer's, MS, ALS

Data not publicly

available. Described

as "non-toxic" in

various mouse

models.

100 ppm in chow

(EAE mouse model

for MS).[3] Chronic

oral administration

has shown efficacy in

AD and α-

synucleinopathy

mouse models.[1][4]

Donepezil Alzheimer's Disease
Oral LD50 (rat): ~32.5

mg/kg
5-10 mg/day (clinical).

Memantine Alzheimer's Disease

Oral LD50 (rodent):

~500 mg/kg; Oral

LD50 (dog): 50 mg/kg.

[5]

ED50 (NMDA-induced

convulsions, mouse):

2.9 mg/kg.[6] Clinical

dose: up to 20

mg/day.

Aducanumab Alzheimer's Disease

No adverse effects in

monkeys at doses up

to 300 mg/kg/week

(intravenous).[7]

10 mg/kg monthly

intravenous infusion

(clinical).

Ocrelizumab Multiple Sclerosis
Data not publicly

available.

600 mg every 6

months (intravenous

infusion, clinical).

Edaravone ALS
Intravenous LD50

(rat): 680 mg/kg

10 mg/kg

(intraperitoneal)

showed efficacy in a

wobbler mouse model

of ALS.[8] Clinical

dose: 60 mg

intravenous infusion.
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NU-9 Alzheimer's, ALS
Data not publicly

available.

Daily oral dose for 60

days showed efficacy

in a pre-symptomatic

Alzheimer's mouse

model.[7][9]

Efficacy in Neurodegenerative Models
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Compound Model/Disease Key Efficacy Findings

LKE 3xTg-AD Mouse (AD)

Substantially diminished

cognitive decline, reduced

amyloid-β deposition and

phospho-Tau accumulation.[1]

EAE Mouse Model (MS)

Significant reduction in clinical

signs and neurodegeneration

in the optic nerve and spinal

cord.[3] Accelerated

remyelination in the cuprizone

model.[10][11]

SOD1-G93A Mouse (ALS)
Slowed progression of

paralytic disease.

α-Synucleinopathy Mouse

Model

Suppressed accumulation of

Lewy bodies,

neuroinflammation, and

impairment of contextual fear

memory.[4]

Donepezil Alzheimer's Disease

Modest improvement in

cognitive function in patients

with mild to moderate AD.

Memantine Alzheimer's Disease

Modest improvement in

cognitive function and activities

of daily living in patients with

moderate to severe AD.

Aducanumab Alzheimer's Disease

Reduced brain amyloid-β

plaques in a dose- and time-

dependent manner, with a

slowing of clinical decline in

some studies.[6]

Ocrelizumab Multiple Sclerosis Significantly reduced

annualized relapse rate and

disability progression in
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relapsing and primary

progressive MS.

Edaravone ALS

Slowed motor decline and

preserved motor neurons in

SOD1-G93A mice.[12][13]

Showed a modest slowing of

functional decline in a subset

of ALS patients.[14]

NU-9 Alzheimer's Mouse Model

Reduced toxic amyloid-beta

oligomers, decreased

neuroinflammation, and

improved performance on

memory tests.[7][9][15][16]

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for LKE and its comparators.
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Caption: LKE's interaction with CRMP2, preventing phosphorylation and promoting microtubule

stability.
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Setup

Training Phase (4-5 days)

Probe Trial (Final Day)

Circular pool with opaque water

Place mouse in water at random start position

Submerged platform Extra-maze visual cues

Mouse swims to find platform

Mouse escapes onto platform

Record escape latency and path length

Platform is removed

After training

Place mouse in pool for 60 seconds

Record time spent in target quadrant
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Immunize mice with myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant

Administer Pertussis Toxin (Day 0 and Day 2)

Daily monitoring for clinical signs

Score disease severity on a 0-5 scale

Administer LKE or vehicle

Initiate at disease onset or peak

Histological and functional analysis

At study endpoint
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Breed and genotype SOD1-G93A transgenic mice

Monitor body weight and motor function (e.g., rotarod, grip strength)

Determine disease onset (e.g., peak body weight, decline in motor function)

Initiate treatment with LKE or vehicle

Monitor survival

Endpoint analysis (motor neuron counts, histology)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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